molecular formula C16H13FN4S B12031298 5-(2-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 676645-65-1

5-(2-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12031298
CAS No.: 676645-65-1
M. Wt: 312.4 g/mol
InChI Key: NAXPPNXDAMQARB-VCHYOVAHSA-N
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Description

5-(2-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a triazole-based Schiff base derivative characterized by a 1,2,4-triazole core substituted with a 2-fluorophenyl group at position 5 and a 3-methylbenzylidene moiety at position 4 (Figure 1) . The compound’s structure is stabilized by intramolecular hydrogen bonding and π-π stacking interactions due to the aromatic fluorophenyl and methylbenzylidene groups.

Properties

CAS No.

676645-65-1

Molecular Formula

C16H13FN4S

Molecular Weight

312.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13FN4S/c1-11-5-4-6-12(9-11)10-18-21-15(19-20-16(21)22)13-7-2-3-8-14(13)17/h2-10H,1H3,(H,20,22)/b18-10+

InChI Key

NAXPPNXDAMQARB-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F

Canonical SMILES

CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-fluorobenzaldehyde with 3-methylbenzylideneamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then treated with thiosemicarbazide to form the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a promising candidate for the development of new antibiotics and antifungal drugs.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Preliminary studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi, leading to their death. In cancer therapy, the compound induces apoptosis by activating specific signaling pathways that lead to programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of triazole-thiol derivatives are highly dependent on substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Selected Triazole-Thiol Derivatives

Compound Name Substituent (Position 5) Benzylidene Group (Position 4) Key Properties/Activities Reference
Target Compound 2-Fluorophenyl 3-Methylbenzylidene Unreported bioactivity; moderate toxicity (predicted)
5-(4-Nitrophenyl)-4-(4-phenoxybenzylidene)amino 4-Nitrophenyl 4-Phenoxybenzylidene Antibacterial activity (metal complexes)
5-(3-Chlorophenyl)-4-(3-methylbenzylidene)amino 3-Chlorophenyl 3-Methylbenzylidene Structural analog; halogen effect on reactivity
4-(3,4-Dimethoxybenzylidene)amino-5-(2-fluorophenyl) 2-Fluorophenyl 3,4-Dimethoxybenzylidene LD₅₀ = 1190 mg/kg (Class IV toxicity)
5-(Pyridin-4-yl)-4-(thiophen-2-ylmethylene)amino Pyridin-4-yl Thiophen-2-ylmethylene Anticancer activity (MCF-7, Hep-G2)

Key Observations :

  • Benzylidene Modifications : The 3-methylbenzylidene group in the target compound lacks electron-donating groups (e.g., methoxy in ), which could reduce its metal-chelation capacity compared to dimethoxy-substituted analogs .
  • Toxicity: The LD₅₀ of 1190 mg/kg for 4-(3,4-dimethoxybenzylidene)amino-5-(2-fluorophenyl) (Class IV toxicity) suggests that methoxy groups may increase safety margins compared to the target compound’s methyl group, though direct toxicity data for the target is unavailable .

Antibacterial Activity :

  • The 4-phenoxybenzylidene analog () exhibited antibacterial activity when complexed with metals like Cu(II) and Zn(II), attributed to enhanced electron-withdrawing effects from the nitro group . The target compound’s fluorophenyl group, being less electron-withdrawing, may reduce such activity unless metal complexes are formed.

Anticancer Potential:

  • Pyridinyl and thiophenyl derivatives () showed moderate to significant inhibition of cancer cell lines (MCF-7, Hep-G2) via metal complexation. The target compound’s 3-methylbenzylidene group, while less polar than thiophenyl, may still allow for selective cytotoxicity if optimized .

Antiviral Activity :

  • Benzopyranone-linked triazole Schiff bases () demonstrated inhibition of cucumber mosaic virus at 500 mg/L. The target compound’s fluorophenyl group could enhance antiviral activity due to fluorine’s electronegativity, though this remains untested .

Biological Activity

5-(2-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a novel compound belonging to the triazole family, characterized by its unique structure that includes a fluorophenyl group and a thiol moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C16H13FN4SC_{16}H_{13}FN_{4}S

This structure includes:

  • Fluorophenyl Group : Enhances stability and lipophilicity.
  • Thiol Group : Contributes to its reactivity and biological activity.

Preliminary studies suggest that the biological activity of 5-(2-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol may involve:

  • Disruption of Cell Membranes : The compound may interact with cellular membranes, leading to increased permeability and cell death in microbial organisms.
  • Inhibition of Key Enzymes : It is hypothesized that the compound may inhibit enzymes crucial for microbial survival, thus exerting its antimicrobial effects.

Antimicrobial Activity

Research indicates that 5-(2-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. A comparative analysis of its activity against various microorganisms reveals:

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Candida albicans64 µg/mLModerate

These results suggest that the compound is particularly effective against E. coli, indicating its potential as an antibacterial agent.

Case Studies

  • Acute Toxicity Study :
    An in vivo study determined the acute toxicity (LD50) of the compound to be 1190 mg/kg when administered intragastrically. This places it in the IV class of toxicity according to K.K. Sidorov's classification, indicating relatively low toxicity .
  • Antifungal Activity :
    Another study assessed the antifungal properties of the compound against Candida species. The results indicated a promising activity profile, suggesting further exploration for therapeutic applications in treating fungal infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-(2-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Aspects
5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)Chlorine instead of fluorineDifferent reactivity due to chlorine
5-(2-Bromophenyl)-4-((3-methylbenzylidene)amino)Bromine instead of fluorineDistinct biological activity patterns
5-(2-Methylphenyl)-4-((3-methylbenzylidene)amino)No halogen substituentBaseline for comparing halogen effects

The presence of fluorine in this compound enhances its reactivity and biological interactions compared to its analogs lacking such substitutions.

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